

Technical Guide: 5-(4-Bromophenyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-(4-Bromophenyl)-2-methoxypyridine

Cat. No.: B8626868

[Get Quote](#)

Executive Summary

5-(4-Bromophenyl)-2-methoxypyridine is a heterobiaryl building block characterized by a pyridine core substituted with a methoxy group at the C2 position and a para-bromophenyl moiety at the C5 position. It serves as a critical scaffold in the synthesis of Endothelin Receptor Antagonists (ERAs) and other G-protein-coupled receptor (GPCR) modulators. Its structural significance lies in the orthogonality of its functional groups: the bromine atom acts as a reactive handle for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the methoxypyridine motif functions as a stable, lipophilic hydrogen-bond acceptor or a masked pyridone.

Chemical Identity & Physicochemical Profile

This compound is an isomer of the more common 5-bromo-2-(4-methoxyphenyl)pyridine. Precise identification is required to avoid regioisomeric confusion during synthesis.

Table 1: Chemical Specifications

Property	Data
IUPAC Name	5-(4-Bromophenyl)-2-methoxypyridine
Molecular Formula	C ₁₂ H ₁₀ BrNO
Molecular Weight	264.12 g/mol
Exact Mass	262.9946 Da
CAS Number	Not widely listed as commodity; Custom synthesis ID
SMILES	<chem>COc1ncc(cc1)-c2ccc(Br)cc2</chem>
LogP (Predicted)	~3.8 (Highly Lipophilic)
TPSA	~22 Å ² (Good membrane permeability)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water

Synthetic Pathway: Regioselective Suzuki-Miyaura Coupling

The most robust synthesis avoids homocoupling by utilizing the differential reactivity of halogens.[1] A direct coupling between 2-methoxy-5-pyridineboronic acid and 1-bromo-4-iodobenzene is the industry-standard approach. The palladium catalyst preferentially activates the C–I bond over the C–Br bond, preserving the bromine handle on the final product.

Reaction Scheme

- Precursors: 2-Methoxy-5-pyridineboronic acid + 1-Bromo-4-iodobenzene.
- Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄[1]
- Base: Na₂CO₃ or K₃PO₄ (mild base to prevent protodeboronation).[1]
- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

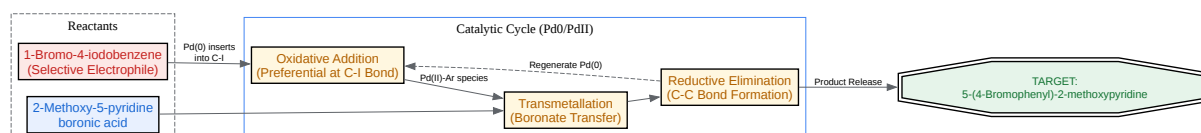
Step-by-Step Experimental Protocol

Objective: Synthesize 10.0 g of **5-(4-Bromophenyl)-2-methoxypyridine**.

- Reaction Setup:
 - To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-iodobenzene (1.0 equiv, 37.8 mmol).
 - Add 2-methoxy-5-pyridineboronic acid (1.1 equiv, 41.6 mmol).
 - Dissolve in 1,4-Dioxane (150 mL). Degas the solution by sparging with Nitrogen for 15 minutes.[1]
 - Add 2M aq. Na_2CO_3 (3.0 equiv, 113 mmol, 56 mL).[1]
- Catalysis:
 - Add $\text{Pd}(\text{dppf})\text{Cl}_2$ [1]·DCM (0.03 equiv, 1.1 mmol) under a positive stream of Nitrogen.[1]
 - Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2] The starting iodide should be consumed; the bromide remains intact.[1]
- Workup:
 - Cool to room temperature.[2][1] Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).[1]
 - Wash combined organics with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purification:
 - Purify the crude residue via silica gel flash chromatography.[1]
 - Eluent: Gradient of 0–10% Ethyl Acetate in Hexanes.[1] The product is less polar than the boronic acid but more polar than the dibromo-starting material.
 - Yield: Expect 75–85% (approx. 7.8–8.9 g).[1]

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway, highlighting why the Iodine atom reacts while the Bromine atom remains available for future transformations.



[Click to download full resolution via product page](#)

Caption: Chemoselective Suzuki-Miyaura coupling exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Applications in Drug Discovery

Scaffold for Endothelin Receptor Antagonists (ERAs)

This molecule is a structural analog of the pyrimidine intermediates used in Macitentan (Opsumit) synthesis.^[1] By replacing the pyrimidine ring with a pyridine, researchers can modulate:

- **Metabolic Stability:** Pyridines are generally less prone to oxidative metabolism than electron-deficient pyrimidines.
- **Solubility:** The basicity of the pyridine nitrogen ($pK_a \sim 5$.^[1]²) offers different salt-formation properties compared to the less basic pyrimidine.

Divergent Synthesis (SAR Exploration)

The retained bromine atom allows for "Late-Stage Diversification":

- **Suzuki Coupling:** Introduction of a second aryl group to form terphenyl analogs.^[1]

- Buchwald-Hartwig: Introduction of amines (e.g., sulfamides, piperazines) to generate solubility-enhancing tails.
- Heck Reaction: Introduction of vinyl groups for polymerization or extended conjugation.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer may be limited, handle as a halogenated pyridine derivative.

- GHS Classification:
 - Skin Irritation: Category 2 (H315)[1][3]
 - Eye Irritation: Category 2A (H319)[1][3]
 - STOT-SE: Category 3 (Respiratory Irritation, H335)
- Handling: Use in a fume hood.[1] Avoid dust formation.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from direct sunlight to prevent debromination).

References

- National Center for Biotechnology Information. PubChem Compound Summary for 5-Bromo-2-methoxypyridine (Precursor). PubChem.[4][5][6][7][1][3] Accessed March 2, 2026. [Link][1]
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483. (Foundational Chemistry for Protocol). [Link]
- Bolli, M. H., et al. The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*, 55(17), 7849-7861.[8] (Context for Biaryl Ether/Pyrimidine Scaffolds). [Link][1]
- AOBChem. Product Entry: **5-(4-Bromophenyl)-2-methoxypyridine**. (Commercial verification of compound existence). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. biosolveit.de \[biosolveit.de\]](https://biosolveit.de)
- [2. 2-Bromo-4-methoxypyridine synthesis - chemicalbook \[chemicalbook.com\]](https://chemicalbook.com)
- [3. 4-Bromo-2-methoxypyridine | C₆H₆BrNO | CID 14062309 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. 5-\(4-Bromophenyl\)-1,3,4-thiadiazol-2-amine | C₈H₆BrN₃S | CID 554215 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [5. N-\(5-\(4-Bromophenyl\)-6-\(2-hydroxyethoxy\)-4-pyrimidinyl\)-N'-propylsulfamide | C₁₅H₁₉BrN₄O₄S | CID 70813943 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [6. 5-溴-2-甲氧基吡啶 95% | Sigma-Aldrich \[sigmaaldrich.com\]](https://sigmaaldrich.com)
- [7. 2-amino-N-\(4-bromophenyl\)-5-methoxypentanamide | C₁₂H₁₇BrN₂O₂ | CID 81081827 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [8. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Technical Guide: 5-(4-Bromophenyl)-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8626868/docs#technical-guide-5-4-bromophenyl-2-methoxypyridine\]](https://www.benchchem.com/product/b8626868/docs#technical-guide-5-4-bromophenyl-2-methoxypyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)